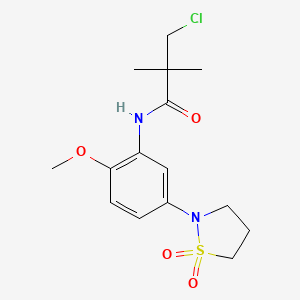

3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,2-dimethylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of organic molecules that might be synthesized for various purposes, including medicinal chemistry, due to its structural complexity and potential biological activity. The synthesis and analysis of such compounds provide valuable insights into their chemical behavior and applications.

Synthesis Analysis

The synthesis of structurally similar compounds often involves multi-step reactions, starting from simple precursors to obtain the desired complex molecule. For example, Huang Ming-zhi et al. (2005) reported the synthesis of a related compound by reacting 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, demonstrating the intricate steps involved in constructing such molecules (Huang Ming-zhi et al., 2005).

Scientific Research Applications

Organic Photochemical Reactions

Research has explored the photoreactions of similar compounds in solvents like methanol and ethanol, yielding products that suggest potential applications in synthetic organic chemistry. For instance, the irradiation of N,N-dimethylpyruvamide (DMPA) in methanol produces several products with good yields, indicating the photoreactivity of compounds with similar structures could be utilized in developing new synthetic pathways for organic compounds (Shima et al., 1984).

Synthesis of Bis(2-oxazolidinone) Derivatives

The reactions of certain epoxides or ketones with carbon dioxide and aliphatic α,ω-diamines have been investigated, leading to the synthesis of derivatives such as 3-(ω-aminoalkyl)-4-hydroxy-5,5-dimethyl-4-phenyl-2-oxazolidinones. This research indicates potential applications in the synthesis of bis(2-oxazolidinone) derivatives, which could have implications in medicinal chemistry or material science (Saitǒ et al., 1986).

Conjugate Addition Reactions

Studies have shown that the conjugate addition of lithiated derivatives to cinnamoyl derivatives can prepare enantiomerically pure diols, indicating a pathway for synthesizing chiral compounds. Such research highlights the application of similar structures in asymmetric synthesis and the creation of compounds with potential pharmaceutical relevance (Gaul & Seebach, 2002).

Synthesis and Biological Activity

The synthesis of novel compounds derived from similar chemical structures has been explored, showing potential as anti-inflammatory and analgesic agents. This research suggests that modifying the core structure could lead to new therapeutic agents with significant biological activities (Abu‐Hashem et al., 2020).

Radiosynthesis Applications

The radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners indicates the potential use of related chemical structures in tracing the metabolism and mode of action of agrochemical compounds. This research could provide insights into environmental science and toxicology (Latli & Casida, 1995).

properties

IUPAC Name |

3-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O4S/c1-15(2,10-16)14(19)17-12-9-11(5-6-13(12)22-3)18-7-4-8-23(18,20)21/h5-6,9H,4,7-8,10H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTRZDXMDYCARG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetamide](/img/structure/B2481733.png)

![ethyl 4-(2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2481739.png)

![6-Tert-butyl-2-[1-[2-(3,4-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2481740.png)

![{[(2-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2481743.png)

![N-[[4-(2-Ethenylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2481745.png)

![2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2481746.png)

![4-Chloro-7-Cyclohexyl-6,7-Dihydro-2-(Methylthio)-(5H)-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B2481749.png)

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone](/img/structure/B2481756.png)